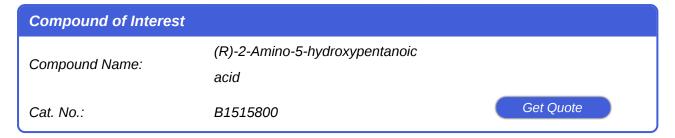


Elucidation of the (R)-2-Amino-5hydroxypentanoic Acid Structure: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-5-hydroxypentanoic acid, also known as (R)-5-hydroxynorvaline, is a non-proteinogenic amino acid with emerging significance in chemical synthesis and biological processes. A comprehensive understanding of its three-dimensional structure is paramount for its application in drug design and development. This technical guide provides a detailed overview of the structural elucidation of **(R)-2-Amino-5-hydroxypentanoic acid**, compiling its known structural and physicochemical properties. While specific experimental spectroscopic data for the isolated (R)-enantiomer remains elusive in publicly accessible literature, this guide outlines the standard experimental protocols and expected data for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. Furthermore, its recently identified role in plant defense signaling pathways is presented.

Chemical Structure and Properties

(R)-2-Amino-5-hydroxypentanoic acid is a chiral molecule with the chemical formula $C_5H_{11}NO_3$.[1][2][3] Its structure consists of a five-carbon pentanoic acid backbone with an amino group at the α -carbon (C2) and a hydroxyl group at the δ -carbon (C5). The



stereochemistry at the α -carbon is designated as (R), dictating a specific three-dimensional arrangement of the substituents.

Key Identifiers and Physicochemical Properties:

Property	Value	Reference
IUPAC Name	(2R)-2-Amino-5- hydroxypentanoic acid	INVALID-LINK
Synonyms	(R)-5-Hydroxynorvaline, D-5- Hydroxynorvaline	INVALID-LINK
Molecular Formula	C5H11NO3	[1][2][3]
Molecular Weight	133.15 g/mol	[1][2][3]
CAS Number	6152-90-5	INVALID-LINK
InChI Key	CZWARROQQFCFJB- BYPYZUCNSA-N	INVALID-LINK
SMILES	NINVALID-LINKC(O)=O	INVALID-LINK

Structural Diagram:

Caption: 2D structure of (R)-2-Amino-5-hydroxypentanoic acid.

Experimental Protocols for Structure Elucidation

While specific published experimental data for **(R)-2-Amino-5-hydroxypentanoic acid** is not readily available, the following are detailed methodologies for the key analytical techniques used in its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

2.1.1. Sample Preparation



- Dissolve 5-10 mg of (R)-2-Amino-5-hydroxypentanoic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
- Filter the solution through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

2.1.2. ¹H NMR Spectroscopy

- Objective: To identify the number of unique proton environments and their connectivity.
- Instrument: 500 MHz (or higher) NMR spectrometer.
- Parameters:
 - Solvent: D₂O
 - Temperature: 298 K
 - Pulse Sequence: Standard 1D proton experiment (e.g., zg30).
 - Number of Scans: 16-64 (depending on concentration).
 - Relaxation Delay: 1-2 seconds.
- Expected Data: The ¹H NMR spectrum is expected to show distinct signals for the protons at C2, C3, C4, and C5, with characteristic chemical shifts and coupling patterns (multiplicities) that reveal their neighboring protons. The hydroxyl and amino protons may be observable in a non-deuterated solvent like DMSO-d₆.

2.1.3. ¹³C NMR Spectroscopy

- Objective: To determine the number of unique carbon environments.
- Instrument: 125 MHz (or higher) NMR spectrometer.
- Parameters:



Solvent: D₂O

Temperature: 298 K

Pulse Sequence: Proton-decoupled ¹³C experiment (e.g., zgpg30).

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation Delay: 2 seconds.

• Expected Data: The ¹³C NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be indicative of their chemical environment (e.g., carboxyl, C-N, C-O, and aliphatic carbons).

NMR Analysis Workflow:



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Caption: General workflow for NMR-based structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

2.2.1. Sample Preparation

Prepare a dilute solution of (R)-2-Amino-5-hydroxypentanoic acid (approximately 10-100 pmol/μL) in a suitable solvent system, typically a mixture of water and an organic solvent like



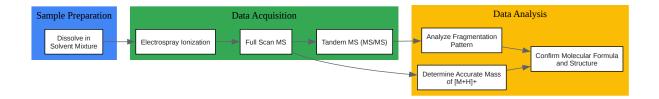
methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote ionization.

2.2.2. Electrospray Ionization (ESI) Mass Spectrometry

- Objective: To determine the accurate mass of the molecule and study its fragmentation.
- Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
- Ionization Mode: Positive ion mode is typically used for amino acids to observe the protonated molecule [M+H]+.
- Parameters:
 - Capillary Voltage: 3-5 kV.
 - Nebulizing Gas: Nitrogen.
 - Drying Gas Temperature: 200-350 °C.
- Expected Data:
 - Full Scan MS: A prominent peak corresponding to the [M+H]⁺ ion at an m/z of approximately 134.0812.
 - Tandem MS (MS/MS): Fragmentation of the parent ion will yield characteristic daughter ions, providing structural information. Expected fragments would arise from the loss of water (H₂O), ammonia (NH₃), and cleavage of the carbon-carbon backbone.

Mass Spectrometry Analysis Workflow:





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Caption: General workflow for ESI-MS based structure confirmation.

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.

2.3.1. Crystallization

- Prepare a supersaturated solution of (R)-2-Amino-5-hydroxypentanoic acid in a suitable solvent or solvent mixture (e.g., water, ethanol-water).
- Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling to induce crystal growth.
- The goal is to obtain single, well-ordered crystals of sufficient size (typically > 0.1 mm in all dimensions).

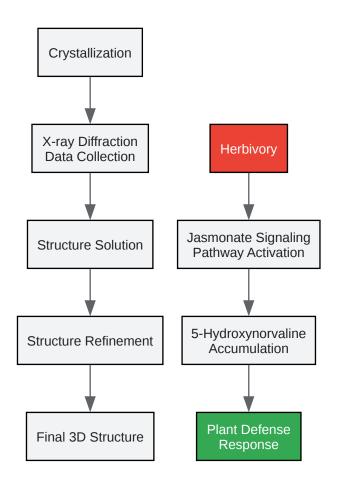
2.3.2. Data Collection and Structure Solution

- Mount a suitable crystal on a goniometer.
- Expose the crystal to a monochromatic X-ray beam.
- Collect the diffraction data as the crystal is rotated.
- Process the diffraction data to determine the unit cell dimensions and space group.



- Solve the crystal structure using direct methods or Patterson methods to determine the electron density map.
- Refine the atomic positions and thermal parameters to obtain the final crystal structure.

X-ray Crystallography Workflow:



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- 2. CID 141287428 | C10H22N2O6 | CID 141287428 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- To cite this document: BenchChem. [Elucidation of the (R)-2-Amino-5-hydroxypentanoic Acid Structure: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1515800#r-2-amino-5-hydroxypentanoic-acid-structure-elucidation]

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